3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline
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Overview
Description
3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline can be achieved through various synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the quinoline core . Another method involves the use of metal catalysts, such as palladium, in cross-coupling reactions like the Suzuki-Miyaura coupling . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be used to introduce different aryl groups to the quinoline core.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: This compound may be investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, leading to antibacterial effects . The compound’s structure allows it to interact with various molecular targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar compounds to 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline include other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
2,5-Dimethoxyquinoline: A derivative with methoxy groups at the 2 and 5 positions.
1-Methylquinoline: A derivative with a methyl group at the 1-position.
Compared to these compounds, this compound has a more complex structure, which may confer unique chemical properties and biological activities
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-12-20(18-13-16(24-2)9-11-21(18)25-3)23-19-10-8-15-6-4-5-7-17(15)22(14)19/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUSSELUZUTBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971741 |
Source
|
Record name | 3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-55-7 |
Source
|
Record name | 3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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